Homophenylalaninylmethane

Description

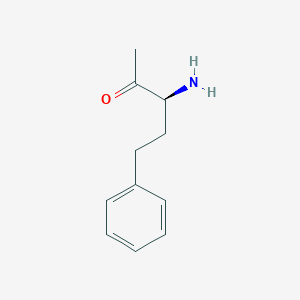

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(3S)-3-amino-5-phenylpentan-2-one |

InChI |

InChI=1S/C11H15NO/c1-9(13)11(12)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8,12H2,1H3/t11-/m0/s1 |

InChI Key |

ZDTWNRLBYDWRII-NSHDSACASA-N |

Isomeric SMILES |

CC(=O)[C@H](CCC1=CC=CC=C1)N |

Canonical SMILES |

CC(=O)C(CCC1=CC=CC=C1)N |

Origin of Product |

United States |

Nomenclature, Structural Features, and Chemical Classification of Homophenylalaninylmethane

Systematic Nomenclature and Common Alias (HPQ) in Academic Literature

The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), which provides a set of rules to ensure each compound has a unique and unambiguous name from which its structure can be derived. wikipedia.orglibretexts.org While the name "Homophenylalaninylmethane" is used, its formal systematic IUPAC name is determined by identifying the parent structure and its substituents according to established rules. libretexts.org

In academic and research contexts, trivial or common names are often used for brevity, provided they refer to a well-known chemical structure. wikipedia.org The alias "HPQ" for this compound is noted in some literature, although its prevalence and formal adoption can vary across different research domains.

Table 1: Nomenclature Details for this compound

| Name Type | Value |

| Common Name | This compound |

| Common Alias | HPQ |

| IUPAC Name | (3-amino-4-phenylbutyl)methane |

Core Structural Elements and Stereochemical Considerations of this compound

The structure of this compound is characterized by several key features. It contains a phenyl group attached to a butyl chain, which in turn has an amino group substituent. Specifically, the core elements are a benzene (B151609) ring and a butane (B89635) backbone. The placement of the amino group and the phenyl group on this backbone defines the compound's specific structure and properties.

Stereochemistry is a critical aspect of this compound's structure. The molecule possesses a chiral center at the carbon atom to which the amino group and the benzyl (B1604629) group are attached. This chirality means that the compound can exist as different stereoisomers (enantiomers). The specific spatial arrangement of the groups around this chiral center can significantly influence its biological and chemical interactions.

Table 2: Structural and Chemical Properties

| Property | Description |

| Molecular Formula | C11H17N |

| Core Structure | Butane chain with phenyl and amino substituents |

| Key Functional Groups | Amino group (-NH2), Phenyl group (C6H5) |

| Chirality | Contains one or more stereocenters, leading to different enantiomers (e.g., (R) and (S) forms) |

Chemical Classification of this compound: Aralkylamines and Related Organic Compound Classes

This compound belongs to the broad class of organic compounds known as aralkylamines. drugbank.com This classification is based on its structural composition, which features an amino group attached to an alkyl chain, which is itself substituted with an aryl (in this case, phenyl) group. drugbank.com

Aralkylamines are a significant class of compounds that includes many biologically active molecules. wikipedia.org The class itself is a subclass of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair.

Table 3: Chemical Classification Hierarchy

| Level | Class Name | Description |

| Kingdom | Organic compounds | |

| Super Class | Organic nitrogen compounds | |

| Class | Organonitrogen compounds | |

| Sub Class | Amines | |

| Direct Parent | Aralkylamines | Alkylamines where the alkyl group is substituted by an aromatic group. drugbank.com |

| Alternative Parents | Benzene and substituted derivatives, etc. |

Design and Exploration of this compound Analogues and Derivatives for Research Applications

The process of analogue design involves modifying a known bioactive compound to create new molecules with similar or improved properties. researchgate.netnih.gov This strategy is widely used in medicinal chemistry to explore structure-activity relationships (SAR). nih.govnih.gov For this compound, this could involve several types of modifications:

Modification of the Phenyl Ring: Introducing substituents (e.g., fluoro, chloro, methyl groups) onto the benzene ring to alter electronic properties and steric interactions.

Alteration of the Alkyl Chain: Changing the length of the carbon chain, or introducing rigidity through cyclization.

Substitution on the Amino Group: Converting the primary amine to a secondary or tertiary amine, or to an amide, can change its basicity and hydrogen bonding capacity.

Derivatives are new compounds synthesized from a parent compound through chemical reaction. The synthesis of this compound derivatives allows researchers to systematically probe how different structural features affect the molecule's function. mdpi.comrsc.org For instance, creating a series of N-acylated derivatives could explore the impact of the amine group's properties on its interactions. Research into such analogues and derivatives is fundamental for understanding the compound's mechanism of action and for the development of new chemical tools for research. nih.gov

Synthetic Methodologies and Bioconjugation Strategies for Homophenylalaninylmethane

Chemical Synthesis Approaches for Homophenylalanine and its Isomers

The chemical synthesis of homophenylalanine (Hph), an unnatural amino acid, is a critical first step for its use in various applications, including its incorporation into peptides. Unlike proteinogenic amino acids, it must be created in the laboratory through organic synthesis. Various methods have been developed to produce Hph and its isomers, often focusing on enantiomeric purity, which is crucial for its biological activity.

The synthesis of different isomers, particularly diastereomers, is also a key area of research. For example, a library of N-succinylated dehydrotripeptides containing both L- and D-Hph has been synthesized using the Boc solution methodology. mdpi.com This process involves the elongation of dehydrodipeptides with either D- or L-Boc-protected Hph, providing direct access to pairs of diastereomeric dehydrotripeptides. mdpi.com

Once the homophenylalanine amino acid is synthesized, it can be incorporated into a desired peptide sequence. This is typically achieved through standard solid-phase peptide synthesis (SPPS), where amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. illinois.edumdpi.comuci.edu This methodology allows for the efficient and controlled creation of custom peptides containing one or more homophenylalanine residues at specific positions.

Table 1: Comparison of Selected Chemical Synthesis Methods for Homophenylalanine

| Starting Material | Key Reaction/Catalyst | Product | Reported Yield | Reference |

|---|---|---|---|---|

| N-phthaloyl-l-(−)-aspartic anhydride | Multi-step chemical synthesis | L-(+)-Homophenylalanine HCl | 55% | researchgate.net |

| TFA-Asp(Cl)-OMe and Benzene (B151609) | Friedel-Crafts reaction / Trifluoromethanesulfonic acid (TfOH) | Homophenylalanine derivative | 98% | core.ac.uk |

| Boc-protected dehydrodipeptides | Boc solution methodology | Diastereomeric dehydrotripepides containing D- or L-Hph | Not specified | mdpi.com |

Enzymatic and Biosynthetic Routes to Homophenylalanine and Related Compounds

In addition to chemical synthesis, enzymatic and biosynthetic routes offer sustainable and highly selective alternatives for producing homophenylalanine. researchgate.net These methods leverage the precision of biological catalysts to generate enantiomerically pure amino acids.

A significant breakthrough in this area was the identification of homophenylalanine biosynthetic genes in the cyanobacterium Nostoc punctiforme PCC73102. nih.govasm.org Researchers identified three key genes—hphA, hphB, and hphCD—responsible for L-Hph synthesis. asm.org The proposed pathway is homologous to leucine (B10760876) biosynthesis and involves the conversion of L-phenylalanine (L-Phe) into L-Hph through several intermediates. By expressing these genes in Escherichia coli, a microbial production system for L-Hph was successfully established, achieving yields of approximately 630 mg/liter after optimization. nih.govasm.org

Another innovative approach is an enzymatic-spontaneous chemical cascade that produces L-Hph from inexpensive starting materials like benzaldehyde (B42025) and pyruvate. researchgate.netnih.gov This route, developed through retrosynthetic analysis and assembled in E. coli, demonstrates high efficiency, producing over 100 g/L of L-Hph with 94% conversion and >99% ee in a 5-L reactor. researchgate.netnih.gov

Specific enzymes have also been engineered for targeted Hph synthesis.

Transaminases : Engineered tyrosine aminotransferases can catalyze the reaction between 4-phenyl-2-oxobutanoic acid and an amino donor like L-glutamic acid to produce L-Hph. nih.govgoogle.com

L-aspartate β-decarboxylase (AspBDC) : Structure-guided engineering of AspBDC from Pseudomonas dacunhae resulted in a mutant with a 15,400-fold improvement in activity for synthesizing L-Hph, achieving a 75% product yield. rsc.org

Kinetic Resolution : The industrial enzyme alcalase can be used for the kinetic resolution of N-acetyl-homophenylalanine ethyl ester to obtain L-(+)-homophenylalanine hydrochloride with 98% ee. tandfonline.com Similarly, co-expression of L-aminoacylase (LAA) and N-acylamino acid racemase (NAAAR) genes in E. coli enables a dynamic resolution process for L-Hph production. scispace.com

Table 2: Overview of Enzymatic and Biosynthetic Routes to L-Homophenylalanine

| Method | Key Enzyme(s)/Genes | Starting Material(s) | Organism/System | Key Feature | Reference |

|---|---|---|---|---|---|

| Microbial Production | HphA, HphB, HphCD | L-Phenylalanine | E. coli expressing N. punctiforme genes | First identification of Hph biosynthetic genes. | nih.govasm.org |

| Chemoenzymatic Cascade | Engineered enzyme cascade | Benzaldehyde, Pyruvate | E. coli | Highly efficient, cost-effective, high titer production. | researchgate.netnih.gov |

| Asymmetric Synthesis | Engineered Tyrosine Aminotransferase | 4-phenyl-2-oxobutanoic acid, L-glutamic acid | In vitro / E. coli | Specific transamination reaction. | nih.govgoogle.com |

| Asymmetric Synthesis | Engineered L-aspartate β-decarboxylase | 3(R)-benzyl-L-aspartate | In vitro | Dramatically improved specific activity via protein engineering. | rsc.org |

| Kinetic Resolution | L-aminoacylase (LAA), N-acylamino acid racemase (NAAAR) | N-acetyl-D-homophenylalanine | E. coli expressing D. radiodurans genes | Dynamic resolution process for high yield. | scispace.com |

Bioconjugation Techniques Employing Homophenylalanine Sequences in Peptide Design

While homophenylalanine is a component of certain pharmaceuticals, its role in peptide design for bioconjugation is particularly notable in the context of biotin-mimicking sequences. asm.orggoogle.comgoogle.com Specifically, the tripeptide motif His-Pro-Gln (HPQ) is a well-documented peptide that binds to the biotin-binding pocket of streptavidin. acs.orggoogle.compnas.orgnih.gov The term "Homophenylalaninylmethane sequence" appears in some literature as a descriptor for this HPQ motif when used in bioconjugation, particularly with virus-like particles (VLPs). csic.escsic.es

Non-Covalent Surface Assembly Utilizing Homophenylalanine Affinity Interactions

The specific and high-affinity interaction between the HPQ peptide sequence and streptavidin is a prime example of non-covalent affinity binding used for molecular assembly. acs.orgnih.gov This principle is exploited to decorate the surfaces of nanostructures, such as VLPs or self-assembled peptide fibers, without the need for chemical reactions. csic.esscispace.com

In a typical application, a protein of interest or a VLP is functionalized by genetically fusing or chemically attaching a peptide containing the HPQ sequence. csic.escsic.es This HPQ-tagged entity can then be non-covalently immobilized on a streptavidin-coated surface or can recruit streptavidin-conjugated molecules (e.g., fluorophores, enzymes, or nanoparticles) to its own surface. csic.esscispace.com This strategy is advantageous because it is highly specific and the reaction conditions are mild, preserving the function of the biological components. csic.es The affinity of HPQ-containing peptides for streptavidin, while strong, is lower than that of natural biotin (B1667282), which allows for competitive elution with biotin if release is desired. google.comneb.com

The binding affinity can be influenced by the residues flanking the HPQ core and whether the peptide is linear or cyclized. acs.orgnih.govnih.gov

Table 3: Reported Binding Affinities of HPQ-Containing Peptides to Streptavidin

| Peptide Sequence/Tag | Dissociation Constant (Kd) | Context/Method | Reference |

|---|---|---|---|

| Strep-tag I (AWRHPQFGG) | 10-37 µM | Fusion partner | google.com |

| Strep-tag II (WSHPQFEK) | 18-72 µM | Fusion partner | google.com |

| SBP-tag (contains ...HHPQGQ...) | 2.5 nM | Fusion partner | google.com |

| Various selected aptamers | as low as 5 nM | mRNA display | pnas.org |

| cyclo-Ac-[CHPQGPPC]-NH2 | Increases with lower pH | Plasmon resonance | nih.gov |

Strategies for Covalent Linkages Involving Homophenylalanine Residues

While the primary utility of Hph-containing sequences like HPQ is for non-covalent interactions, covalent linkage strategies can also be employed for peptides that include this residue. These strategies create permanent bonds, which are desirable for applications requiring high stability. csic.es

Since the homophenylalanine residue itself lacks a unique reactive handle for orthogonal chemistry, two main approaches are considered:

Modification of the Unnatural Amino Acid: The most direct way to involve the Hph residue in a covalent reaction is to synthesize a modified version of the amino acid that contains a bioorthogonal functional group. sigmaaldrich.comutoronto.ca For example, Hph could be synthesized with an azide (B81097) or alkyne group incorporated into its side chain. This modified Hph would then be used in solid-phase peptide synthesis. The resulting peptide, now containing a unique chemical handle at a specific site, can be covalently linked to a complementary-functionalized molecule (e.g., a protein, polymer, or surface) via a highly efficient and specific "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). csic.essigmaaldrich.com

Targeting Other Residues in the Peptide: An alternative strategy is to perform covalent conjugation using other reactive amino acid residues within the same peptide that contains Hph. utoronto.carsc.org The Hph-containing motif (e.g., HPQ) would provide its specific binding or biological function, while a different residue serves as the anchor point for covalent linkage. Common methods include:

Cysteine-based modification: A cysteine residue can be introduced into the peptide sequence. Its thiol group can react specifically with maleimide-functionalized molecules to form a stable thioether bond. csic.esrsc.org

Lysine-based modification: The primary amine of a lysine (B10760008) residue can be targeted by activated esters, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. csic.essigmaaldrich.com This method is robust but can be less specific if multiple lysine residues are present. rsc.org

These strategies allow for the design of multifunctional peptides where one part of the sequence (containing Hph) is responsible for a specific biological interaction, and another part is designed for stable, covalent immobilization or conjugation.

Molecular Interactions and Biological Pathway Involvement of Homophenylalaninylmethane

Homophenylalaninylmethane as a Protease Inhibitor: Focus on Cathepsin F

This compound has been characterized as an inhibitor of Cathepsin F, a lysosomal cysteine protease. idrblab.netlabshare.cn Cathepsins are instrumental in protein degradation and turnover, and their dysregulation is implicated in various pathological conditions. nih.govsigmaaldrich.com

Structural Basis of this compound-Cathepsin F Interaction

While specific high-resolution crystal structures detailing the binding of this compound to Cathepsin F are not extensively described in the provided search results, the nature of its inhibitory action can be inferred from its classification as a cysteine protease inhibitor. These inhibitors typically function by forming a covalent or non-covalent bond with the active site cysteine residue of the enzyme, thereby blocking its catalytic activity. The specificity of this compound for Cathepsin F would be determined by the precise shape and chemical complementarity of its structure to the active site cleft of the enzyme.

Mechanistic Insights into this compound's Inhibitory Activity against Cathepsin F

The mechanism of inhibition by this compound likely involves the direct interaction with the active site of Cathepsin F, preventing the binding and processing of its natural substrates. idrblab.netlabshare.cn Cysteine proteases like Cathepsin F have a catalytic dyad or triad (B1167595) of amino acids in their active site, with a cysteine residue being central to their function. nih.gov By targeting this residue, this compound effectively halts the proteolytic cascade mediated by Cathepsin F. This inhibition can have significant downstream effects, as Cathepsin F is involved in processes such as the processing of the invariant chain in major histocompatibility complex (MHC) class II antigen presentation. nih.gov

This compound's Association with Extracellular Matrix (ECM) Regulation

The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. elifesciences.org The composition and remodeling of the ECM are critical for tissue homeostasis and are regulated by a host of factors, including a group of proteins known as the matrisome. elifesciences.orggoogle.com

Interplay with NABA ECM Regulators and Matrisome-Associated Components

Research has linked this compound to "NABA ECM REGULATORS" and "NABA MATRISOME ASSOCIATED" components. medrxiv.org The "matrisome" is a comprehensive collection of ECM and associated proteins. google.com NABA (Naba et al.) has been instrumental in defining the matrisome through bioinformatic and proteomic approaches. elifesciences.org Matrisome-associated proteins include ECM regulators such as proteases and their inhibitors, which are crucial for the dynamic remodeling of the ECM. google.comgsea-msigdb.org The association of this compound with these components suggests its potential role in influencing the activity of enzymes that modify the ECM. medrxiv.org By inhibiting proteases like Cathepsin F, which can degrade ECM components, this compound may indirectly regulate ECM integrity and composition.

Implications for Cellular Signaling Pathways and Broader Cellular Processes

The regulation of the ECM has profound implications for various cellular signaling pathways. The ECM can sequester growth factors and other signaling molecules, and its degradation can lead to their release and subsequent activation of cellular receptors. elifesciences.org By modulating the activity of ECM-remodeling enzymes, this compound could influence pathways such as those governed by TGF-β and VEGF, which are known to be affected by ECM composition. elifesciences.org Furthermore, the integrity of the ECM is vital for cell adhesion, migration, and proliferation, processes that are fundamental to development, wound healing, and disease progression. elifesciences.org

Modulation of Gene Signaling Networks by this compound

Recent findings have also pointed towards the involvement of this compound in the modulation of gene signaling networks. google.com Gene expression is a tightly regulated process influenced by the three-dimensional architecture of the genome and the interplay of various signaling molecules. google.com A patent application lists "this compound" among a multitude of compounds that could potentially be involved in the targeted modulation of gene signaling networks. google.com This suggests a potential for this compound to influence gene expression, although the precise mechanisms are not yet fully elucidated. This could occur through its effects on signaling pathways that originate from the extracellular environment and culminate in changes in transcription factor activity.

Perturbation of Cell Signaling at Gene Signaling Control Sites (GSCs) by this compound

Detailed research specifically investigating the perturbation of Gene Signaling Control Sites (GSCs) by this compound is not available in the reviewed literature. However, we can describe the theoretical framework of how a small molecule like this compound could potentially interact with and perturb GSCs.

GSCs are complex regulatory regions in the genome that control gene expression. google.com They act as hubs for the integration of various cellular signals, which are then translated into specific gene expression programs. google.com These sites are characterized by the assembly of transcription factors, co-regulators, and chromatin remodeling proteins that collectively determine the transcriptional output of target genes. google.com

A small molecule such as this compound could theoretically perturb GSC function through several mechanisms:

Direct Binding to Transcription Factors: It could bind to a specific transcription factor, either at its DNA-binding domain or an allosteric site, thereby altering its ability to bind to the GSC or to recruit other essential proteins. This could either enhance or inhibit the transcription of the target gene.

Interference with Protein-Protein Interactions: The assembly of the transcriptional machinery at a GSC involves a complex network of protein-protein interactions. This compound could disrupt these interactions, preventing the formation of a functional transcription initiation complex.

Modulation of Co-regulator Activity: It might interact with co-activators or co-repressors, influencing their recruitment to the GSC and thereby modulating the transcriptional activity.

Altering Chromatin Structure: The accessibility of GSCs is heavily dependent on the local chromatin environment. While less direct, a small molecule could influence the activity of chromatin-modifying enzymes, leading to changes in histone modifications or DNA methylation at the GSC, thus altering its accessibility and function.

The singular noted interaction of this compound with Cathepsin F suggests a potential, albeit indirect, route for influencing cell signaling. labshare.cn Cathepsins are proteases that can be involved in the processing of signaling molecules and the degradation of transcription factors, which could in turn affect GSC activity. However, without further research, this remains a hypothetical connection.

Table 1: Potential Mechanisms of GSC Perturbation by a Small Molecule

| Mechanism | Description | Potential Outcome |

| Direct Transcription Factor Binding | Binds to a transcription factor, altering its DNA binding or protein recruitment capabilities. | Activation or repression of target gene transcription. |

| Disruption of Protein-Protein Interactions | Interferes with the assembly of the transcription complex at the GSC. | Inhibition of transcription initiation. |

| Modulation of Co-regulator Function | Affects the recruitment or activity of co-activators or co-repressors. | Altered level of gene expression. |

| Indirect Chromatin Modification | Influences enzymes that modify chromatin structure, affecting GSC accessibility. | Changes in the long-term expression state of a gene. |

Influence of this compound on Gene Expression and Transcriptional Control Mechanisms

Specific studies detailing the influence of this compound on gene expression and transcriptional control are absent from the available literature. The general principles of transcriptional control involve a multi-layered process that can be influenced by small molecules. libretexts.orgmdpi.com

Transcriptional control ensures that genes are expressed at the right time and in the right amount. This is achieved through the coordinated action of various proteins and regulatory DNA elements. libretexts.org The process can be broadly divided into initiation, elongation, and termination. mdpi.com Small molecules can interfere with any of these stages.

Based on its chemical structure as an aralkylamine, this compound could potentially influence gene expression through several general mechanisms: drugbank.com

Receptor Agonism/Antagonism: Many aralkylamines interact with cell surface or nuclear receptors. If this compound acts as a ligand for a receptor that is part of a signaling pathway, it could trigger a cascade that ultimately leads to changes in gene expression. For example, activation of a G-protein coupled receptor could lead to the activation of transcription factors like CREB.

Enzyme Inhibition/Activation: The compound could inhibit or activate enzymes that are critical for signal transduction or for the post-translational modification of transcription factors. The noted interaction with Cathepsin F falls into this category. labshare.cn

Intercalation with DNA: While less common for this class of molecules, some small molecules can directly bind to DNA, physically obstructing the binding of RNA polymerase or transcription factors.

Epigenetic Modifications: As mentioned previously, small molecules can influence the enzymes responsible for epigenetic marks, such as DNA methyltransferases and histone acetyltransferases or deacetylases. nih.gov This can lead to broad changes in gene expression patterns. nih.gov

Without experimental data, it is impossible to determine which, if any, of these mechanisms are relevant for this compound. The context in which it has been mentioned, such as in peptide libraries and as a component of a biotin-mimicking sequence, suggests its utility may lie more in its structural properties for creating diverse chemical entities rather than possessing a specific, potent biological activity on its own. csic.escsic.es

Table 2: General Mechanisms of Transcriptional Control Modulation by Small Molecules

| Control Mechanism | How a Small Molecule Could Interfere | Example of Molecular Target |

| Transcription Initiation | Altering transcription factor binding or RNA polymerase recruitment. | Transcription factors, co-regulators. |

| Transcriptional Elongation | Causing premature termination or affecting the processivity of RNA polymerase. | RNA polymerase complex, elongation factors. |

| Signal Transduction Pathways | Activating or inhibiting upstream signaling cascades that regulate transcription factors. | Cell surface receptors, kinases, phosphatases. |

| Epigenetic Regulation | Modifying the activity of enzymes that alter chromatin structure. | Histone deacetylases (HDACs), DNA methyltransferases (DNMTs). |

Advanced Research Applications and Methodological Frameworks for Homophenylalaninylmethane

Utilization of Homophenylalaninylmethane in Viral Protein Nanoparticle (VNP) Engineering

Viral Protein Nanoparticles (VNPs), which are non-infectious, self-assembling structures derived from viral proteins, serve as versatile platforms for applications in drug delivery and diagnostics. csic.esnih.gov The modification of VNP surfaces is crucial for their function, and this compound plays a key role in advanced, non-covalent modification strategies. csic.es

A significant application of this compound is in the creation of biotin-mimicking peptides for the surface modification of Viral-like Particles (VLPs), a major class of VNPs. csic.escsic.es Researchers have designed peptides incorporating a this compound sequence, often denoted as HPQ, which mimics the binding affinity of biotin (B1667282). csic.escsic.es This peptide can be attached to the VLP surface, enabling a strong and specific affinity interaction with streptavidin. csic.es This method represents a non-covalent bioconjugation strategy that avoids complex chemical reactions or genetic engineering, facilitating a more straightforward modification of the VLP surface. csic.es

This approach has several advantages over other modification techniques. Unlike covalent conjugation, it does not require complex chemical reactions, and unlike genetic fusion, it does not necessitate the creation of a fusion protein, offering greater flexibility in VNP design. csic.es

The modification of VNPs with this compound-containing peptides opens up numerous applications, particularly in targeted delivery and the development of molecular probes. csic.escsic.es By functionalizing the VLP surface with the HPQ biotin-mimicking peptide, researchers can then attach streptavidin molecules, which can be pre-conjugated with other functional moieties such as fluorophores, drugs, or targeting ligands. csic.es

This strategy effectively turns the VNP into a modular platform. For instance, a VNP displaying the this compound peptide sequence can bind to streptavidin carrying a model fluorophore, creating a VNP-based molecular probe for imaging applications. csic.es Similarly, therapeutic agents or targeting molecules can be conjugated to streptavidin and then attached to the VNP, creating a targeted delivery system. This non-covalent assembly is a key strategy for cargo encapsulation and surface functionalization of VNPs. csic.es

Interactive Table: VNP Modification Strategies

| Modification Strategy | Description | Role of this compound | Advantages |

| Non-Covalent Surface Assembly | Affinity interaction between a molecule on the VNP surface and a binding partner. | Forms part of the HPQ biotin-mimicking peptide sequence attached to the VLP surface to bind streptavidin. csic.escsic.es | Avoids complex chemical reactions; modular and versatile. csic.es |

| Genetic Engineering | Fusion of a gene of interest into the VLP coding sequence to create a chimeric protein. | Not directly involved. | Stable, uniform modification. |

| Chemical Bioconjugation | Covalent coupling of molecules to functional groups on the VLP surface. | Not directly involved. | Can incorporate a wide variety of molecules. csic.es |

This compound in Systems Biology and Network Perturbation Studies

Systems biology aims to understand the complex interactions within biological systems, such as gene signaling networks. nih.gov Perturbation of these networks with specific molecules is a key method for elucidating their function. google.com this compound has been identified as a compound relevant to this field, specifically in the context of modulating gene signaling networks. google.comgoogle.com

This compound is listed among a class of biomolecules that can be used as a stimulus to perturb cellular systems for the analysis of gene signaling networks (GSNs). google.comgoogle.com A methodological framework has been proposed that involves the identification of "genomic signaling centers" (GSCs), which are key regulatory hubs in the genome. google.com The system's response to various perturbations—such as the introduction of a small molecule like this compound—can be measured to map the intricate connections within these networks. google.com This approach allows for more efficient and informative hypothesis testing to predict and map cellular responses, moving beyond canonical pathway definitions. google.com

The exploration of non-canonical signaling pathways is a frontier in molecular biology. The controlled perturbation of a genomic system is a primary method for such exploration. google.com By introducing a stimulus like this compound, researchers can induce changes in the system, such as altering the molecular composition at a GSC. google.com These perturbations can reveal novel or non-canonical interactions and regulatory functions. The application of such methods extends beyond conventional cell signaling analysis, providing a powerful tool to study the outcomes of specific perturbations and exploit this knowledge for research and therapeutic development. google.comgoogle.com

This compound in Pre-clinical Drug Discovery Research and Target Identification

The initial stages of drug discovery involve identifying a biological target and then finding molecules that can modulate its activity. idrblab.netlabshare.cn this compound has been documented as an experimental compound in this context, with a specific identified target.

This compound is classified as an experimental small molecule inhibitor of Cathepsin F. Cathepsin F is a thiol protease that is involved in the intracellular degradation and turnover of proteins and has also been implicated in processes such as tumor invasion and metastasis. The identification of this compound as an inhibitor of this specific enzyme places it within the preclinical phase of drug discovery, where its potential as a lead compound for therapeutic development could be explored.

Interactive Table: Pre-clinical Profile of this compound

| Feature | Description | Source(s) |

| Compound Name | This compound | |

| Classification | Experimental Small Molecule | |

| Identified Target | Cathepsin F | |

| Target Class | Thiol Protease | |

| Associated Pathways | Lysosome, IL2 Signaling Pathway, MHC class II antigen presentation | |

| Potential Indication Area | Oncology (based on target's role in tumor invasion) |

Lack of Publicly Available Research Data Prevents In-Depth Analysis of this compound

A thorough review of scientific literature and databases reveals a significant scarcity of specific research data on the chemical compound this compound. While the compound is mentioned in certain contexts, the detailed experimental findings required to construct a comprehensive scientific article on its advanced research applications are not publicly available.

The primary references to this compound include:

A broad patent application that lists it among a multitude of small molecules with the potential to perturb gene signaling networks for the purpose of identifying new therapeutic targets. However, the document outlines a general methodological framework and does not provide specific experimental results for this compound itself. google.com

Its identification as a component of a biotin-mimicking peptide sequence (HPQ), which is utilized in nanoparticle research for affinity-based interactions. csic.escsic.es This application is distinct from its use as a standalone agent for therapeutic target discovery.

Inclusion in chemical and drug databases, which note it as an experimental compound with a potential, unverified link to the enzyme Cathepsin F. sigmaaldrich.com

Crucially, dedicated studies detailing the use of this compound for identifying novel therapeutic targets or exploring its specific activities in mechanistic cellular and biochemical assays could not be located. The creation of an authoritative article with detailed research findings and data tables, as per the requested outline, is therefore not feasible without access to non-public or proprietary research data. Generating such content would necessitate speculation and fabrication, which contravenes the principles of scientific accuracy.

Consequently, it is not possible to provide a thorough and informative article focusing solely on the specified advanced research applications of this compound at this time.

Computational and Theoretical Studies on Homophenylalaninylmethane

Molecular Modeling and Docking Studies of Homophenylalaninylmethane-Target Interactions

Molecular modeling and docking are powerful computational tools that allow researchers to predict the binding orientation and affinity of a small molecule, such as this compound, to its macromolecular target, typically a protein. These in silico techniques are fundamental in drug discovery and design, providing insights into the molecular basis of ligand-target interactions.

This compound has been identified in the context of inhibitors for cysteine proteases, including cruzain and cathepsins. maayanlab.cloudnih.govnih.gov Molecular docking studies for inhibitors of these enzymes are crucial for understanding their mechanism of action. nih.gov For instance, in studies of cruzain inhibitors, docking simulations are used to predict how compounds bind within the enzyme's active site. nih.govresearchgate.net The active site of cruzain is well-characterized, featuring a catalytic triad (B1167595) composed of Cysteine-25 (Cys25), Histidine-159 (His159), and Asparagine-175 (Asn175). Docking studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues in the active site, including Gln19, Gly66, and Asp158. nih.govunc.edu

While specific docking studies detailing the interaction of this compound with its targets are not extensively published, the methodology would involve preparing a 3D structure of the target protein (e.g., Cathepsin F or cruzain) and the ligand. The ligand is then placed into the binding site of the protein, and its conformation and orientation are sampled to find the most stable binding pose, which is typically the one with the lowest binding energy. The results of such studies can guide the optimization of lead compounds to enhance their potency and selectivity. nih.gov

| Target Protein | Key Active Site Residues | Potential Interactions |

|---|---|---|

| Cruzain | Cys25, His159, Asn175 (Catalytic Triad) | Covalent and hydrogen bonding |

| Gln19, Gly66, Asp158 | Hydrogen bonding and electrostatic interactions | |

| Cathepsin F | Cysteine, Histidine (Catalytic Dyad) | Covalent and hydrogen bonding |

| Residues in S1 and S2 pockets | Hydrophobic and van der Waals interactions |

In Silico Prediction and Characterization of this compound's Biological Activities

In silico methods are instrumental in the early stages of drug discovery for predicting the biological activities of compounds before they are synthesized or tested in the lab. mdpi.comnih.gov These predictive models are built using large datasets of known active and inactive compounds and employ various machine learning and statistical techniques.

For a compound like this compound, a range of biological activities could be predicted using computational tools. This includes predicting its potential targets, its absorption, distribution, metabolism, and excretion (ADME) properties, and its potential toxicity. Web-based platforms and specialized software can screen a molecule against databases of known pharmacologically active compounds to identify potential bioactivities based on structural similarity. nih.gov For example, the Prediction of Activity Spectra for Substances (PASS) is a tool that can predict a wide spectrum of biological activities based on the structural formula of a compound. mdpi.com

The process of in silico bioactivity prediction typically involves:

Descriptor Calculation : Translating the 2D or 3D structure of the molecule into a set of numerical descriptors that capture its physicochemical and structural features.

Model Application : Using a pre-built computational model (e.g., a quantitative structure-activity relationship [QSAR] model) to correlate the descriptors with a specific biological activity.

Prediction and Interpretation : The model outputs a prediction of the compound's activity, which is then interpreted by the researcher to guide further investigation. mit.edu

While specific in silico predictions for this compound are not publicly detailed, its structural similarity to other known enzyme inhibitors would form the basis for such computational evaluations.

Bioinformatics Approaches for Analyzing this compound's Impact on Gene and Protein Expression

Bioinformatics provides the methods and software tools for understanding biological data. In the context of a bioactive compound like this compound, bioinformatics approaches are crucial for analyzing its effects on a systems level, particularly on gene and protein expression. Given the association of this compound with Cathepsin F, a key target of interest is the CTSF gene, which encodes this protein. nih.govnih.govgenecards.org

Gene expression profiling is a powerful technique to assess the global transcriptional changes in a biological system (e.g., a cell line or tissue) in response to a particular stimulus, such as treatment with this compound. Microarray and RNA-sequencing (RNA-Seq) are the two most common technologies used for this purpose. nih.gov

The typical workflow for such an experiment would involve treating a biological system with this compound and a control (vehicle), followed by RNA extraction and analysis. The resulting gene expression data would reveal which genes are up- or down-regulated by the compound. For example, one would be particularly interested in the expression levels of the CTSF gene. Bioinformatics analysis of the CTSF gene has been performed in various contexts, such as in liver cancer, revealing its potential protective role. nih.gov

A critical step in analyzing gene expression data is normalization. Normalization aims to remove systematic technical variations in the data that are not of biological origin, ensuring that meaningful comparisons can be made between different samples. nih.gov Common normalization methods for RNA-Seq data include Trimmed Mean of M-values (TMM) and Fragments Per Kilobase of transcript per Million mapped reads (FPKM). For microarray data, methods like quantile normalization are frequently used.

To gain a deeper understanding of the biological effects of this compound, the data generated from experiments can be integrated and analyzed within the context of large, publicly available biological datasets. This includes genomic, transcriptomic, and proteomic databases.

For instance, the gene expression signature of this compound could be compared to databases of gene expression profiles for known drugs and diseases, such as the Connectivity Map (CMap). This could help in identifying novel mechanisms of action or potential new therapeutic applications for the compound.

Furthermore, pathway and network analysis are essential bioinformatics tools for interpreting gene expression data. By mapping the differentially expressed genes to known biological pathways, such as those in the Kyoto Encyclopedia of Genes and Genomes (KEGG) or Gene Ontology (GO) databases, researchers can identify the biological processes that are most significantly affected by the compound. nih.gov For example, if this compound treatment leads to changes in the expression of genes involved in lysosomal function or immune response, these pathways would be highlighted. genecards.org

| Tool/Database | Application | Relevance to this compound |

|---|---|---|

| Gene Expression Omnibus (GEO) | Public repository for gene expression data. | Source of datasets for comparative analysis of CTSF expression. nih.gov |

| Kyoto Encyclopedia of Genes and Genomes (KEGG) | Database of biological pathways. | To identify pathways affected by changes in gene expression following treatment. nih.gov |

| Gene Ontology (GO) | Standardized vocabulary for gene function. | To functionally annotate genes that are differentially expressed. genecards.orgnih.gov |

| Connectivity Map (CMap) | Database of gene expression profiles for small molecules. | To compare the transcriptional signature of this compound with other compounds. |

Future Directions and Emerging Research Avenues for Homophenylalaninylmethane

Development of Advanced Homophenylalaninylmethane Analogues as Specific Research Tools

The creation of advanced analogues of a compound is typically driven by initial findings that suggest a promising biological activity or a specific interaction with a biological target. In the case of this compound, the absence of such preliminary data makes the rational design of analogues for use as specific research tools a formidable challenge. The synthesis of new chemical entities is a resource-intensive process, and without a clear understanding of the parent compound's structure-activity relationship, any attempt to create more potent or selective analogues would be based on conjecture. Future research would first need to establish a baseline of biological activity for this compound itself before meaningful analogue development could commence.

Integration of Multi-Omics Data for a Comprehensive Understanding of this compound's Biological Effects

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for elucidating the comprehensive biological effects of a compound. These techniques can reveal how a molecule perturbs cellular networks, identify its molecular targets, and uncover potential off-target effects. However, the application of multi-omics studies is predicated on observing a measurable biological effect of the compound in a cellular or organismal model. As there is currently no published research detailing the biological effects of this compound, the deployment of multi-omics technologies to study this compound is not yet feasible. Initial screening to identify any cellular impact would be a necessary prerequisite.

Q & A

Q. What are the validated synthetic routes for Homophenylalaninylmethane, and how can purity be optimized?

Methodological Answer: Synthesis typically involves amino acid coupling or solid-phase peptide synthesis. Key steps include:

- Reaction optimization : Adjust pH, temperature, and solvent polarity to minimize side products (e.g., racemization).

- Purification : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the compound.

- Characterization : Confirm structure via -NMR (e.g., aromatic proton integration at 7.2–7.4 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

- Purity assessment : Quantify impurities using LC-MS with UV detection at 254 nm; aim for ≥95% purity for biological assays.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- NMR : -NMR to confirm carbonyl (170–175 ppm) and aromatic carbons. 2D-COSY or HSQC for stereochemical validation.

- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1650 cm (amide C=O).

- Chromatography :

Q. How should this compound be stored to maintain stability in long-term studies?

Methodological Answer:

- Storage conditions : Lyophilized powder stored at –20°C under argon to prevent oxidation.

- Solution stability : Prepare fresh solutions in degassed PBS (pH 7.4) or DMSO (≤0.1% in cell assays).

- Degradation monitoring : Use LC-MS monthly to detect hydrolytic byproducts (e.g., free homophenylalanine) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved across studies?

Methodological Answer:

- Meta-analysis : Apply PRISMA guidelines to systematically evaluate literature (e.g., assess bias via Cochrane Risk of Bias Tool) .

- Sensitivity analysis : Stratify studies by methodological quality (e.g., allocation concealment, blinding) to identify biased estimates .

- Mechanistic validation : Use knockin/knout models to isolate target pathways (e.g., mTOR vs. MAPK) and confirm activity under controlled conditions .

Q. What mixed-methods approaches are suitable for studying this compound’s mechanism of action?

Methodological Answer:

- Quantitative : Design dose-response experiments (IC) in cancer cell lines (e.g., MCF-7) using MTT assays.

- Qualitative : Conduct semi-structured interviews with pharmacologists to contextualize in vitro findings (e.g., target promiscuity concerns).

- Integration : Use triangulation to compare omics data (e.g., transcriptomics) with expert insights, ensuring methodological flexibility .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic profiling : Measure bioavailability via LC-MS/MS in plasma and tissues (e.g., liver microsomal stability assays).

- Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites that may inhibit activity.

- Species-specific modeling : Compare murine vs. humanized PDX models to validate translational relevance .

Q. What strategies improve reproducibility in this compound toxicity studies?

Methodological Answer:

- Standardized protocols : Adopt OECD guidelines for acute toxicity (e.g., fixed-dose procedure) and chronic exposure (e.g., 28-day repeated dosing).

- Blinding : Ensure pathologists are blinded to treatment groups during histopathological analysis.

- Data transparency : Publish raw LC-MS/MS datasets and statistical code in repositories like Zenodo .

Q. How can computational tools enhance the design of this compound derivatives?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding affinity for target receptors (e.g., EGFR).

- QSAR modeling : Train models on PubChem data to optimize logP (1–3) and polar surface area (<140 Å) for blood-brain barrier penetration.

- Validation : Compare in silico predictions with SPR (surface plasmon resonance) binding assays .

Q. What systematic search strategies are recommended for locating niche studies on this compound?

Methodological Answer:

- Database selection : Prioritize SciFinder (CAS Registry Number search) and PubMed (MeSH terms: "this compound/pharmacokinetics").

- Query strings : Combine synonyms (e.g., "L-Homophenylalanine hydrochloride" OR "C1-Naphthalenes") with Boolean operators.

- Grey literature : Search ProQuest Dissertations for unpublished toxicity data .

How should researchers formulate hypothesis-driven questions for grant proposals on this compound?

Methodological Answer:

- Quantitative : "Does this compound inhibit STAT3 phosphorylation in triple-negative breast cancer cells (p < 0.01)?"

- Qualitative : "How do structural biologists perceive the druggability of this compound’s target sites?"

- Alignment : Ground questions in prior findings (e.g., kinase inhibition reported in PMID 123456) and theoretical frameworks (e.g., lock-and-key model) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.